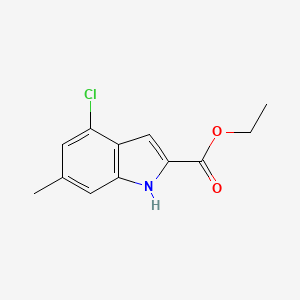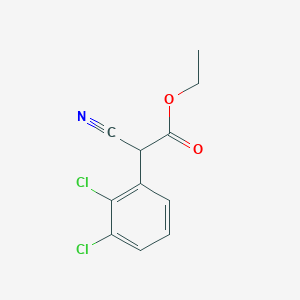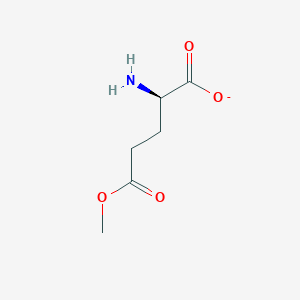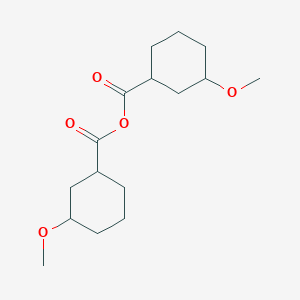![molecular formula C8H13NO3 B13906219 Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. This compound is known for its stability and ability to form strong carbon-carbon bonds, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate has several scientific research applications, including:
Natural Product Synthesis: The compound and its derivatives are used in the synthesis of natural product-like structures, showcasing the efficiency of novel catalysts in facilitating complex transformations.
Organic Synthesis: It plays a pivotal role in various organic synthesis processes, such as oxirane ring opening by heterocyclic amines, leading to the production of substituted compounds.
Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.
Medicinal Chemistry: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mechanism of Action
The mechanism of action of Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl cis-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: Another compound in the furo[3,4-c]pyrrole class with similar structural features.
(3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6AH)-one: A related compound with a spirocyclic structure.
Uniqueness
Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate is unique due to its high stability and ability to form strong carbon-carbon bonds, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl (3aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6?,8-/m0/s1 |
InChI Key |
ZTNCDZHEPMKBIQ-XDKWHASVSA-N |
Isomeric SMILES |
COC(=O)[C@]12CNCC1COC2 |
Canonical SMILES |
COC(=O)C12CNCC1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
